molecular formula C15H14Cl2N4S B13083426 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13083426
M. Wt: 353.3 g/mol
InChI Key: RULJKRRCJRXLGJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro and ethylthio substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or alkyl groups.

Scientific Research Applications

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity and selectivity are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine may exhibit unique properties such as enhanced biological activity or improved stability. These differences can be attributed to variations in the substituents attached to the pyrazolo[3,4-d]pyrimidine core.

Properties

Molecular Formula

C15H14Cl2N4S

Molecular Weight

353.3 g/mol

IUPAC Name

4-chloro-1-(2-chloro-2-phenylethyl)-6-ethylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H14Cl2N4S/c1-2-22-15-19-13(17)11-8-18-21(14(11)20-15)9-12(16)10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3

InChI Key

RULJKRRCJRXLGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)Cl

Origin of Product

United States

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